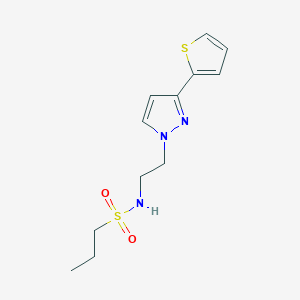

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S2/c1-2-10-19(16,17)13-6-8-15-7-5-11(14-15)12-4-3-9-18-12/h3-5,7,9,13H,2,6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONPPORQYMQRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with propane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like nitronium tetrafluoroborate (NO2BF4) are commonly used.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated pyrazole derivatives.

Aplicaciones Científicas De Investigación

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mecanismo De Acción

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomer: N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Key Differences :

- Substituent Position: The thiophene ring is substituted at the 3-position (CAS 2034366-99-7) instead of the 2-position (target compound). This minor structural variation can significantly alter electronic distribution, solubility, and binding interactions with biological targets .

- Synthesis Challenges : The regioselective synthesis of thiophene isomers requires precise control over reaction conditions. and highlight methods for similar heterocyclic systems, but specific protocols for these isomers remain undocumented.

Shared Properties :

Thiophene-Containing Sulfonamide Derivatives

(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide ()

- Structural Contrasts: Incorporates a tetrahydronaphthalen-2-amine oxide backbone instead of pyrazole.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

- Simpler Backbone: Lacks the pyrazole and sulfonamide groups.

Sulfonamide-Containing Heterocycles

N-Substituted 1,3-Thiazin-2-ones ()

- Core Structure: Features a thiazinone ring instead of pyrazole. The sulfonamide group is directly attached to the thiazinone, which may enhance metabolic stability compared to the target compound’s ethyl-linked sulfonamide.

- Synthesis : Prepared via a one-pot reaction using chlorosulfonyl isocyanate (CSI), contrasting with the target compound’s unspecified synthesis route .

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides ()

Structural and Functional Analysis

Electronic and Steric Effects

- Thiophene Position: The 2-thiophenyl substitution (target compound) vs. For example, 2-substituted thiophenes often exhibit better planarity for aromatic interactions in enzyme active sites .

Pharmacokinetic Considerations

- Lipophilicity : The pyrazole-thiophene core likely increases lipophilicity compared to naphthalene-based derivatives (), affecting blood-brain barrier penetration.

- Metabolic Stability : Sulfonamides generally exhibit longer half-lives than amine- or alcohol-containing analogs (), but this depends on substituent positions and metabolic pathways.

Actividad Biológica

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide includes a thiophene ring, a pyrazole moiety, and a sulfonamide group. These structural components contribute to its diverse biological activities.

Synthesis Methods:

The synthesis typically involves several steps:

- Formation of Pyrazole: The pyrazole ring can be synthesized from hydrazine and a suitable carbonyl compound.

- Thiophene Attachment: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.

- Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide under acidic or basic conditions.

Antitumor Activity

Research has shown that pyrazole derivatives, including N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, exhibit significant antitumor properties. They are known to inhibit key molecular targets involved in cancer progression, such as:

- BRAF(V600E): A common mutation in melanoma.

- EGFR: Often overexpressed in various cancers.

Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide also demonstrates antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- The presence of the thiophene ring enhances lipophilicity, improving cell membrane permeability.

- Substituents on the pyrazole ring can modulate binding affinity to target proteins .

Case Studies

Case Study 1: Antitumor Evaluation

In a study assessing the antitumor efficacy of various pyrazole derivatives, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide was found to significantly reduce tumor growth in xenograft models by inhibiting BRAF(V600E) signaling pathways .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound in LPS-stimulated macrophages. Results showed a marked decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent .

Q & A

(Basic) What synthetic strategies are recommended for N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide to achieve high yield and purity?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Use of carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates for nucleophilic attack by amines .

- Heterocyclic ring formation : Cyclocondensation of hydrazines with diketones or alkynes under controlled temperatures (60–80°C) to form the pyrazole-thiophene core .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction efficiency, while temperature gradients (0°C to reflux) minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (methanol/water) ensure >95% purity. Analytical techniques like TLC and HPLC are critical for monitoring intermediates .

(Basic) Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural identity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for methylene adjacent to sulfur) .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching) validate the sulfonamide moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₃H₁₆N₃O₂S₂) and detects fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and identify degradation products during stability studies .

(Advanced) How can computational modeling predict the binding affinity of this compound with biological targets like kinases or GPCRs?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions between the pyrazole-thiophene core and target active sites (e.g., ATP-binding pockets in kinases). Key parameters include binding energy (ΔG < -8 kcal/mol) and hydrogen bonding with conserved residues .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing root-mean-square deviation (RMSD < 2 Å) to validate docking poses .

- QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing groups on the sulfonamide) with bioactivity, guiding lead optimization .

(Advanced) How can researchers resolve contradictions in reported biological activity data for sulfonamide-pyrazole-thiophene derivatives?

- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase activity via ADP-Glo™) with cell-based viability assays (MTT or CellTiter-Glo®) to distinguish direct target engagement from off-target effects .

- Structural Analog Studies : Synthesize derivatives with modified substituents (e.g., replacing thiophen-2-yl with thiophen-3-yl) to isolate structure-activity relationships (SAR) .

- Experimental Replication : Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological conditions), and incubation time (24–72 hours) to minimize variability .

(Basic) What key structural features influence the compound’s reactivity in medicinal chemistry applications?

- Sulfonamide Group : Electrophilic sulfur participates in nucleophilic substitutions (e.g., alkylation with iodomethane) or hydrogen bonding with biological targets .

- Pyrazole Ring : Aromatic π-π stacking with tyrosine/phenylalanine residues enhances binding to hydrophobic pockets in enzymes .

- Thiophene Moiety : Electron-rich sulfur atoms stabilize charge-transfer interactions in materials science applications or modulate metabolic stability .

(Advanced) What strategies improve the compound’s solubility and stability for in vivo pharmacokinetic studies?

- Salt Formation : React the sulfonamide with sodium bicarbonate to form a water-soluble sodium salt .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to enhance membrane permeability .

- Formulation Optimization : Use co-solvents (PEG-400/water) or liposomal encapsulation to improve bioavailability. Stability under physiological pH (6.5–7.5) and temperature (37°C) should be validated via accelerated degradation studies .

(Advanced) How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

- Transcriptomic Profiling : RNA sequencing (RNA-seq) identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) post-treatment .

- Protein Interaction Networks : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) map interactions between the compound and signaling proteins (e.g., PI3K/AKT pathway) .

- Metabolic Tracing : 13C-glucose labeling tracks changes in glycolysis or TCA cycle flux via LC-MS metabolomics .

(Basic) What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or toxic intermediates .

- Waste Disposal : Neutralize sulfonamide-containing waste with 10% sodium hydroxide before disposal in designated hazardous containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.